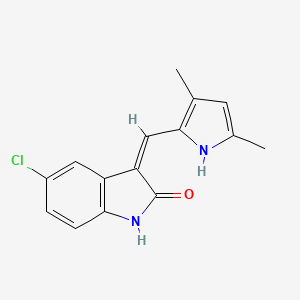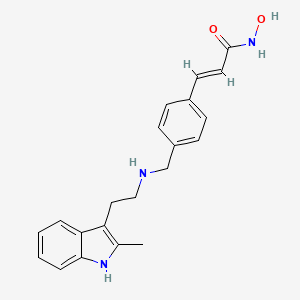
ASP3026
Overview
Description
ASP-3026 is a small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). It has been used in trials studying the treatment of solid tumors, B-cell lymphoma, advanced malignancies, and other conditions positive for anaplastic lymphoma kinase and proto-oncogene tyrosine-protein kinase ROS . ASP-3026 is known for its potential antineoplastic activity, making it a promising candidate in cancer research .
Mechanism of Action
ASP3026, also known as “ASP 3026” or “UNII-HP4L6MXF10” or “ASP-3026” or “N2-[2-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1,3,5-triazine-2,4-diamine”, is a second-generation anaplastic lymphoma kinase (ALK) inhibitor .
Target of Action
The primary target of this compound is the anaplastic lymphoma kinase (ALK) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system . Aberrant expression of ALK has been implicated in several types of cancers .
Mode of Action
This compound binds to ALK, inhibiting its activity . This inhibition prevents the receptor from sending erroneous signals that could lead to uncontrolled cell growth and proliferation, a hallmark of cancer . This compound has shown potent in vitro activity against crizotinib-resistant ALK-positive tumors .
Biochemical Pathways
By inhibiting ALK, this compound affects various downstream signaling pathways involved in cell proliferation, survival, and differentiation . These include the PI3K/AKT/mTOR pathway, which is involved in cell survival, and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation .
Pharmacokinetics
This compound demonstrates both linear pharmacokinetics and dose-proportional exposure for area under the plasma concentration–time curve and maximum concentration observed . It has a median terminal half-life of 35 hours, supporting daily dosing . The maximum tolerated dose was found to be 525 mg daily .
Result of Action
This compound has shown therapeutic activity in patients with crizotinib-resistant ALK-positive advanced tumors . Among the patients with crizotinib-resistant ALK-positive tumors, 50% achieved a partial response, and 44% achieved stable disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other medications, the patient’s overall health status, and genetic factors . However,
Biochemical Analysis
Biochemical Properties
ASP3026 inhibits ALK activity in an ATP-competitive manner . It has an inhibitory spectrum that differs from that of crizotinib, a dual ALK/MET inhibitor . This compound fits within the ATP-binding pocket of both wild-type and L1196M ALK kinase domains and inhibits their kinase activities .
Cellular Effects
This compound has demonstrated antitumor activity in patients with crizotinib-resistant ALK-positive advanced tumors . In cellular assays, it has shown potent anti-tumor effects against both wild-type ALK and EML4-ALK L1196M xenograft tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activities of both wild-type and L1196M ALK kinase domains . It fits within the ATP-binding pocket of these domains, thereby inhibiting their function .
Temporal Effects in Laboratory Settings
This compound has demonstrated both linear pharmacokinetics and dose-proportional exposure for area under the plasma concentration–time curve and maximum concentration observed with a median terminal half-life of 35 h, supporting the daily dosing .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activities, including tumor shrinkage to a nondetectable level, in hEML4-ALK transgenic mice and prolonged survival in mice with intrapleural NCI-H2228 xenografts . It induced continuous tumor regression, whereas mice treated with crizotinib showed tumor relapse after an initial response .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully annotated yet . Given its role as an ALK inhibitor, it is likely to interact with enzymes or cofactors involved in ALK signaling pathways .
Transport and Distribution
In mice xenografted with NCI-H2228 cells expressing EML4-ALK, orally administered this compound was well absorbed in tumor tissues, reaching concentrations >10-fold higher than those in plasma .
Subcellular Localization
Given its role as an ALK inhibitor, it is likely to be localized in the same subcellular compartments as ALK, which includes the cytoplasm and the cell membrane .
Preparation Methods
ASP-3026 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a 1,3,5-triazine-2,4-diamine core structure, which is then functionalized with specific substituents to achieve the desired chemical properties . The industrial production methods for ASP-3026 involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
ASP-3026 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of ASP-3026 .
Scientific Research Applications
ASP-3026 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ASP-3026 is used as a model compound to study the behavior of ALK inhibitors and their interactions with other molecules.
Comparison with Similar Compounds
ASP-3026 is unique among ALK inhibitors due to its high selectivity and potency. It has been shown to be more effective than other ALK inhibitors, such as crizotinib, in certain models of cancer . Similar compounds include:
Crizotinib: Another ALK inhibitor that is effective against several types of human cancers with ALK abnormalities.
Ceritinib: A second-generation ALK inhibitor with improved potency and selectivity compared to crizotinib.
Alectinib: An ALK inhibitor that is effective against ALK-positive non-small cell lung cancer and has shown activity in crizotinib-resistant cases.
ASP-3026 stands out due to its ability to inhibit ALK in crizotinib-refractory models and its potential to benefit patients with brain metastases .
Properties
IUPAC Name |
2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O3S/c1-21(2)41(38,39)27-8-6-5-7-25(27)33-29-31-20-30-28(34-29)32-24-10-9-23(19-26(24)40-4)36-13-11-22(12-14-36)37-17-15-35(3)16-18-37/h5-10,19-22H,11-18H2,1-4H3,(H2,30,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGBYMDAPCCKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=N2)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149038 | |
| Record name | ASP-3026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097917-15-1 | |
| Record name | ASP-3026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097917151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-3026 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASP-3026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASP-3026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP4L6MXF10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B1684605.png)












